molecular formula C10H10O2S B14633491 O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate

O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate

Cat. No.: B14633491
M. Wt: 194.25 g/mol
InChI Key: ACTHDQNMPRVQLC-CLFYSBASSA-N
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Description

O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a hydroxyl group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate typically involves the condensation of a phenylacetaldehyde derivative with a thioester. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thioester group can be reduced to a thiol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate

InChI

InChI=1S/C10H10O2S/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7-

InChI Key

ACTHDQNMPRVQLC-CLFYSBASSA-N

Isomeric SMILES

COC(=S)/C=C(/C1=CC=CC=C1)\O

Canonical SMILES

COC(=S)C=C(C1=CC=CC=C1)O

Origin of Product

United States

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